molecular formula C15H19N3O B7470583 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile

3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile

Cat. No. B7470583
M. Wt: 257.33 g/mol
InChI Key: HNBPHDYESCINSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile, also known as MP-10, is a synthetic compound that belongs to the class of benzamide derivatives. MP-10 has been extensively studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile involves its binding to dopamine receptors in the brain, which leads to the modulation of dopamine neurotransmission. This results in the regulation of various physiological and behavioral processes, such as motor control, reward, and motivation.
Biochemical and Physiological Effects:
3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile has been shown to have various biochemical and physiological effects, such as the stimulation of dopamine release, the inhibition of dopamine reuptake, and the activation of dopamine receptors. These effects have been associated with the modulation of various physiological and behavioral processes, such as locomotor activity, reward, and addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile in lab experiments is its high selectivity for dopamine receptors, which allows for the specific targeting of these receptors. However, one of the limitations of using 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile is its potential toxicity, which requires careful handling and monitoring during experiments.

Future Directions

There are several future directions for the research on 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile, such as the development of more potent and selective analogs, the investigation of its potential use in the treatment of other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the potential use of 3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile in the field of drug discovery and development is an area of ongoing research.

Synthesis Methods

3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with ethyl chloroacetate followed by the reaction with 4-cyanoaniline. The final product is obtained through purification and isolation processes.

Scientific Research Applications

3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile has been studied for its potential use in various scientific research applications such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for dopamine D2 and D3 receptors, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

3-[[2-(4-methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-12-5-7-18(8-6-12)15(19)11-17-14-4-2-3-13(9-14)10-16/h2-4,9,12,17H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBPHDYESCINSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CNC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]amino]benzonitrile

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